3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid
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Overview
Description
3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nickel and palladium-based catalytic systems, is common in industrial settings to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid has numerous scientific research applications. In medicinal chemistry, thiophene derivatives are explored for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s structure allows it to interact with various biological molecules,
Properties
CAS No. |
917614-44-9 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-[2-(cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c15-11(14-10-4-2-1-3-5-10)8-9-6-7-18-12(9)13(16)17/h6-7,10H,1-5,8H2,(H,14,15)(H,16,17) |
InChI Key |
ACNFAHADMXQSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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